molecular formula C8H18N2O2 B1493133 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol CAS No. 2097985-35-6

1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol

Cat. No. B1493133
CAS RN: 2097985-35-6
M. Wt: 174.24 g/mol
InChI Key: YJJVBUYQOFVNMH-UHFFFAOYSA-N
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Description

The compound “1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . The “1-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the first carbon of the pyrrolidine ring. The “4-ethoxypyrrolidin” part indicates an ethoxy group attached to the fourth carbon of the ring. The “3-ol” part suggests a hydroxyl group attached to the third carbon of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a five-membered pyrrolidine ring, with an aminoethyl group attached to one carbon, an ethoxy group attached to another carbon, and a hydroxyl group attached to a third carbon .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. The amino group could participate in reactions typical of amines, such as acid-base reactions. The hydroxyl group could participate in reactions typical of alcohols, such as dehydration or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. It would be expected to have some degree of polarity due to the presence of the amino and hydroxyl groups, which could influence properties such as solubility .

Scientific Research Applications

Antibacterial Agents

  • Pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups, including analogues of 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown more effectiveness than enoxacin, a known antibiotic (Egawa et al., 1984).

Imidazolidin-4-ones in Bioactive Oligopeptides

  • Imidazolidin-4-ones, which can be synthesized using compounds like 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, are used as skeletal modifications in bioactive oligopeptides. They serve as proline surrogates or protect N-terminal amino acids against hydrolysis (Ferraz et al., 2007).

Synaptic and Amino Acid Induced Excitation

  • 1-Hydroxy-3-aminopyrrolid-2-one (HA-966), a related compound, has been investigated for its effects on synaptic and chemically excited neurons in the cuneate nucleus of the cat. This research provides insights into the neurological actions of similar compounds (Davies & Watkins, 1973).

Synthesis of Syn/Anti-1,3-Amino Alcohols

  • A novel method for asymmetric synthesis of syn/anti-1,3-amino alcohols, involving the use of compounds like 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, has been described. This method is significant for the synthesis of bioactive molecules (Jha, Kondekar, & Kumar, 2010).

Synthesis of 2-Arylpyrrolidine-1-Carboxamides

  • A novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, involving acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol, highlights the versatility of pyrrolidine derivatives (Smolobochkin et al., 2017).

Antitumor Agents

  • Certain 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, related to 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, have been found to possess cytotoxic activity against tumor cell lines. These findings indicate potential applications in cancer therapy (Tomita et al., 2002).

Synthesis of N-(ferrocenyl)naphthoyl Amino Acid Esters

  • The synthesis of N-(ferrocenyl)naphthoyl amino acid esters, which include pyrrolidine derivatives, has been explored for their anticancer properties. These compounds have shown significant anti-proliferative effects in various cancer cell lines (Mooney et al., 2010).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions of use .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

1-(2-aminoethyl)-4-ethoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-2-12-8-6-10(4-3-9)5-7(8)11/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJVBUYQOFVNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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